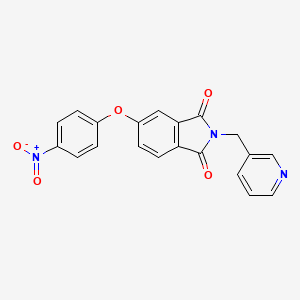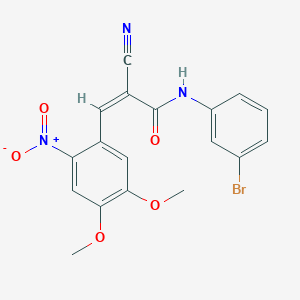![molecular formula C19H16FN3O4 B3739311 ethyl {3-[(3-fluorobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3739311.png)
ethyl {3-[(3-fluorobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
説明
Ethyl {3-[(3-fluorobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate, commonly known as EFA, is a synthetic organic compound that has gained significant attention in the scientific community for its potential applications in medical research. EFA belongs to the class of heterocyclic compounds and is a derivative of indole.
作用機序
The mechanism of action of EFA is complex and involves multiple pathways. EFA has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Moreover, EFA has been found to induce the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help to scavenge free radicals and protect cells from oxidative damage. EFA has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
EFA has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. Moreover, EFA has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are indicators of oxidative stress. EFA has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
EFA has several advantages for lab experiments. It is readily available and can be synthesized in high yield. Moreover, EFA exhibits significant anti-inflammatory and antioxidant properties, making it a useful tool for studying the mechanisms of inflammation and oxidative stress. However, EFA has some limitations as well. It is a synthetic compound and may not accurately reflect the effects of natural compounds. Moreover, the mechanism of action of EFA is complex and involves multiple pathways, making it difficult to study in isolation.
将来の方向性
There are several future directions for research on EFA. One area of interest is the development of EFA-based drugs for the treatment of cancer and neurodegenerative diseases. Moreover, further studies are needed to elucidate the mechanisms of action of EFA and its potential interactions with other compounds. Additionally, the development of novel synthesis methods for EFA and its derivatives may lead to the discovery of new compounds with enhanced properties. Overall, EFA has significant potential for medical research and is a promising candidate for the development of new drugs.
科学的研究の応用
EFA has been extensively studied for its potential applications in medical research. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. EFA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Moreover, EFA has been found to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
ethyl 2-[3-[(3-fluorobenzoyl)diazenyl]-2-hydroxyindol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4/c1-2-27-16(24)11-23-15-9-4-3-8-14(15)17(19(23)26)21-22-18(25)12-6-5-7-13(20)10-12/h3-10,26H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPOMQRZEZRPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-cycloheptyl-2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B3739238.png)

![4-nitro-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3739263.png)
![ethyl (2-oxo-3-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]hydrazono}-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B3739264.png)
![N-cycloheptyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B3739280.png)
![N'-[5-bromo-1-(4-morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide](/img/structure/B3739287.png)
![3,4-dichloro-N-(3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3739297.png)
![3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-(3-ethoxyphenyl)acrylamide](/img/structure/B3739304.png)
![4-(7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)-2-methoxyphenol](/img/structure/B3739309.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B3739329.png)
![N'-[5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3739330.png)
![2-(4-methoxyphenyl)-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B3739335.png)
